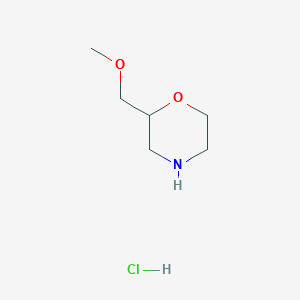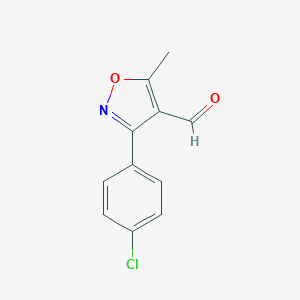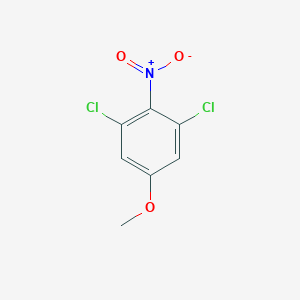
1,3-Dichloro-5-methoxy-2-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dichloro-5-methoxy-2-nitrobenzene is an organic compound with the molecular formula C7H5Cl2NO3 . It is a light orange solid .
Molecular Structure Analysis
The molecular structure of 1,3-Dichloro-5-methoxy-2-nitrobenzene can be represented by the InChI code: 1S/C7H5Cl2NO3/c1-13-4-2-5(8)7(10(11)12)6(9)3-4/h2-3H,1H3 . This indicates that the molecule consists of a benzene ring substituted with two chlorine atoms, one methoxy group, and one nitro group .Physical And Chemical Properties Analysis
1,3-Dichloro-5-methoxy-2-nitrobenzene has a molecular weight of 222.03 . It is a light orange solid . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Wissenschaftliche Forschungsanwendungen
-
Application in Organic Chemistry
- Summary of the Application : 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a widely used quinone with a high reduction potential. It commonly mediates hydride transfer reactions and shows three accessible oxidation states .
- Methods of Application : DDQ has found broad utility as a stoichiometric oxidant in the functionalization of activated C–H bonds and the dehydrogenation of saturated C–C, C–O, and C–N bonds . The cost and toxicity of DDQ triggered recent efforts to develop methods that employ catalytic quantities of DDQ in combination with alternative stoichiometric oxidants .
- Results or Outcomes : The aerobic catalytic approach was established for the selective oxidation of non-sterically hindered electron-rich benzyl methyl ethers and benzylic alcohols, and effectively extended to the oxidative deprotection of p-methoxybenzyl ethers to generate the alcohols in high selectivity .
-
Application in Spectroscopy
- Summary of the Application : 1,3-Dichloro-5-nitrobenzene has been used as an internal standard in the 1H nuclear magnetic resonance spectroscopic method for the assay of phenylbutazone and oxyphenbutazone .
- Methods of Application : The compound is used in the spectroscopic method as an internal standard, which helps in the accurate measurement of the concentration of other compounds .
- Results or Outcomes : The use of 1,3-Dichloro-5-nitrobenzene as an internal standard improves the accuracy and reliability of the spectroscopic measurements .
-
Application in Nitration Reactions
- Summary of the Application : Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid .
- Methods of Application : Nitration of alkanes is successful only when conducted at high temperatures in the vapor phase. Mixtures of products are invariably obtained . In contrast, direct nitration of aromatic compounds such as benzene takes place readily in the liquid phase .
- Results or Outcomes : The preparation of 1,3,5-trinitrobenzene provides a good example; direct substitution of 1,3-dinitrobenzene requires long heating with nitric acid in fuming sulfuric acid .
-
Application in Antitrypanosomal, Antileishmanial and Antimalarial Agents
- Summary of the Application : 2,5-Dichloronitrobenzene is a reagent used in the synthesis of antitrypanosomal, antileishmanial and antimalarial agents .
- Methods of Application : This compound is used in the synthesis of these agents, but the specific methods of application or experimental procedures are not detailed .
- Results or Outcomes : The use of 2,5-Dichloronitrobenzene in the synthesis of these agents could potentially lead to the development of new treatments for trypanosomiasis, leishmaniasis, and malaria .
-
Application in Infrared Spectroscopy
- Summary of the Application : Nitro compounds, such as 1,3-Dichloro-5-nitrobenzene, can be identified by strong infrared bands at about 1550cm−1 and 1375cm−1 .
- Methods of Application : The compound is used in the spectroscopic method as an internal standard, which helps in the accurate measurement of the concentration of other compounds .
- Results or Outcomes : The use of nitro compounds as an internal standard improves the accuracy and reliability of the spectroscopic measurements .
-
Application in Synthesis of Lysophosphatidic Acid Acyltransferase-β Inhibitors
- Summary of the Application : 2,5-Dichloronitrobenzene is used in the synthesis of lysophosphatidic acid acyltransferase-β inhibitors .
- Methods of Application : This compound is used in the synthesis of these inhibitors, but the specific methods of application or experimental procedures are not detailed .
- Results or Outcomes : The use of 2,5-Dichloronitrobenzene in the synthesis of these inhibitors could potentially lead to the development of new treatments .
Safety And Hazards
Eigenschaften
IUPAC Name |
1,3-dichloro-5-methoxy-2-nitrobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO3/c1-13-4-2-5(8)7(10(11)12)6(9)3-4/h2-3H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXJNASYUWVEBAH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)Cl)[N+](=O)[O-])Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70401828 |
Source


|
| Record name | 1,3-dichloro-5-methoxy-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70401828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dichloro-5-methoxy-2-nitrobenzene | |
CAS RN |
100948-83-2 |
Source


|
| Record name | 1,3-Dichloro-5-methoxy-2-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=100948-83-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-dichloro-5-methoxy-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70401828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


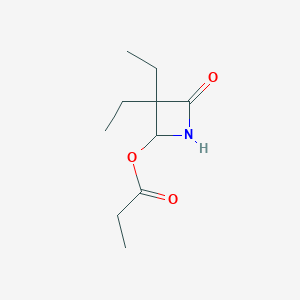
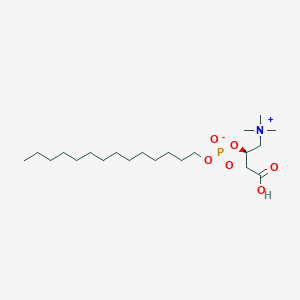

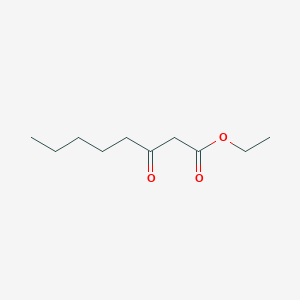




![Furo[3,2-b]pyridine-6-carboxylic acid](/img/structure/B178428.png)
